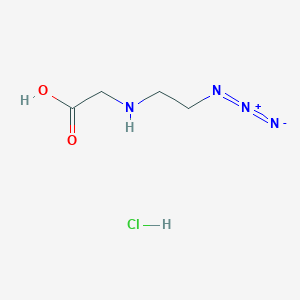![molecular formula C17H13ClN4O B2709776 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide CAS No. 2309309-74-6](/img/structure/B2709776.png)
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic use in treating autoimmune diseases.
Mecanismo De Acción
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide selectively inhibits JAK3, which is a key component of the JAK signaling pathway. This pathway is involved in the activation of immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells in the blood of patients with rheumatoid arthritis. However, this compound can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to reduce inflammation. However, this compound can also have limitations, such as its potential adverse effects on the immune system and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide. One direction is to investigate its potential therapeutic use in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more selective JAK inhibitors that can target specific JAK isoforms. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and its potential adverse effects on the development of malignancies.
Métodos De Síntesis
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide can be synthesized through a multi-step process. The first step involves the reaction between 4-chlorobenzoyl chloride and 2-amino-5-chloropyridine to form 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide. The second step involves the reaction between 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide and 5-aminopyrimidine-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the Janus kinase (JAK) signaling pathway, which is involved in the regulation of immune responses. This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
4-chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-16-3-1-13(2-4-16)17(23)22-7-12-5-14(8-19-6-12)15-9-20-11-21-10-15/h1-6,8-11H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCINWMIVSZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

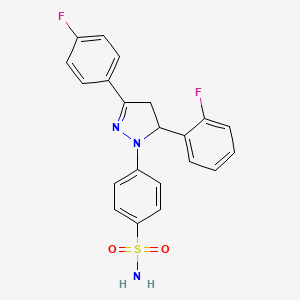


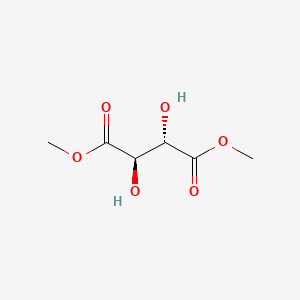
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)
![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)
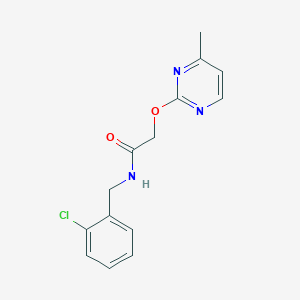
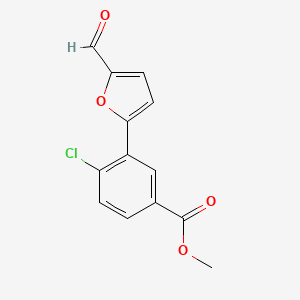

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)

